molecular formula C17H19NO4 B1212731 ent-6beta-Hydroxybuphanisine

ent-6beta-Hydroxybuphanisine

Cat. No. B1212731
M. Wt: 301.34 g/mol
InChI Key: VCFGXYUXSWZFDE-GEMNNEOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent-6beta-Hydroxybuphanisine is an alkaloid.

Scientific Research Applications

Alkaloid Isolation and Cytotoxicity Assessment

ent-6beta-Hydroxybuphanisine, identified as one of the new alkaloids in the crinane series, was isolated from Pancratium sickenbergeri, a plant native to Egypt. Along with ent-6alpha-hydroxybuphanisine and other known alkaloids, its extraction contributes to the expanding library of naturally occurring compounds with potential medicinal applications. Initial screenings in the National Cancer Institute (NCI) cytotoxicity assays revealed that these alkaloids did not exhibit significant activity, indicating their non-toxic nature under the conditions tested. This finding opens up avenues for further research into their therapeutic potential, especially considering their non-cytotoxic behavior in preliminary screenings (Abou-Donia et al., 2002).

properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(1R,11S,13S,15S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-11-ol

InChI

InChI=1S/C17H19NO4/c1-20-10-2-3-17-4-5-18(15(17)6-10)16(19)11-7-13-14(8-12(11)17)22-9-21-13/h2-3,7-8,10,15-16,19H,4-6,9H2,1H3/t10-,15+,16+,17+/m1/s1

InChI Key

VCFGXYUXSWZFDE-GEMNNEOKSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2[C@]3(CCN2[C@H](C4=CC5=C(C=C43)OCO5)O)C=C1

SMILES

COC1CC2C3(CCN2C(C4=CC5=C(C=C43)OCO5)O)C=C1

Canonical SMILES

COC1CC2C3(CCN2C(C4=CC5=C(C=C43)OCO5)O)C=C1

synonyms

ent-6-hydroxy-buphanisine
ent-6-hydroxybuphanisine
ent-6alpha-hydroxybuphanisine
ent-6beta-hydroxybuphanisine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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